Degalactotigonin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQXJIQCPPOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39941-51-0 | |
| Record name | Uttronin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Extraction and Isolation Methodologies for Degalactotigonin
Solvent-Based Extraction Techniques and Optimization Strategies
The initial step in isolating Degalactotigonin involves its extraction from the plant matrix. Solvent-based extraction is the most common approach, with the choice of solvent and extraction conditions being critical for maximizing the yield of this polar glycoside while minimizing the co-extraction of impurities. academicjournals.org
Methanol (B129727) and ethanol (B145695) are the preferred solvents due to their polarity, which effectively solubilizes steroidal glycosides like this compound. academicjournals.orgtandfonline.com Research has shown that a systematic optimization of extraction parameters is crucial for efficiency. Key factors that are often evaluated include the type of solvent, solvent concentration, extraction method, and duration. academicjournals.orgtandfonline.com
Commonly employed extraction methods include maceration, reflux extraction, Soxhlet extraction, and ultrasound-assisted extraction (UAE). academicjournals.orgtandfonline.com For instance, one protocol for extracting this compound from dried, powdered Solanum nigrum involves refluxing with methanol or maceration for an extended period. Another study utilized ultrasonic assistance at 50°C with methanol to obtain the crude extract. nih.govscispace.com The use of ultrasonication can enhance extraction efficiency by disrupting plant cell walls, thus improving solvent penetration. academicjournals.org
Optimization studies often involve comparing different solvent concentrations and extraction techniques. For example, an evaluation of ethanol concentrations (50%, 60%, or 70%) and methods (ultrasonication, reflux, Soxhlet) determined that 60% ethanol with ultrasonication was a more favorable condition for extracting compounds from Solanum nigrum. tandfonline.com A 20-minute ultrasonic water bath with a 60% ethanol-water solution has also been reported as an effective method. academicjournals.org Following initial extraction, the resulting crude extract is typically concentrated under reduced pressure to yield a viscous residue.
Table 1: Comparison of Optimized Solvent Extraction Parameters for Saponins (B1172615) from Solanum nigrum
| Parameter | Optimized Condition 1 | Optimized Condition 2 | Optimized Condition 3 |
| Plant Material | Dried, powdered aerial parts of S. nigrum | Powdered whole plant of S. nigrum nih.govscispace.com | Dried herb of S. nigrum academicjournals.org |
| Solvent | Methanol | Methanol nih.govscispace.com | 60% Ethanol (v/v) academicjournals.org |
| Method | Reflux or Maceration | Ultrasonic-assisted nih.govscispace.com | Ultrasonic water bath academicjournals.org |
| Temperature | 60–65°C (Reflux) / Room Temp (Maceration) | 50°C nih.govscispace.com | Not specified |
| Duration | 4–6 hours (Reflux) / 48–72 hours (Maceration) | 3 x 1 hour nih.govscispace.com | 2 x 20 minutes academicjournals.org |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (w/v) | Not specified | 10:1 (v/v) academicjournals.org |
After the initial solvent extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. The crude methanol extract can be suspended in hot water and successively partitioned with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate, to isolate the water-soluble fraction containing this compound. nih.govscispace.com
Chromatographic Purification Methodologies for High-Purity this compound
Achieving high-purity this compound is impossible without the use of multi-step chromatographic techniques. nih.gov These methods separate the compound from a complex mixture of other saponins, alkaloids, and metabolites present in the crude extract. mdpi.comacademicjournals.org
The purification process typically begins with column chromatography using a normal-phase adsorbent like silica (B1680970) gel. academicjournals.orgnih.govuniven.ac.za The water-soluble fraction from the solvent partitioning step is loaded onto a silica gel column and eluted with a solvent system, often a mixture of dichloromethane, methanol, and water in various ratios. nih.govscispace.com This initial step serves to fractionate the extract into less complex mixtures.
Fractions identified as containing this compound are then subjected to further purification, commonly using reversed-phase (RP) chromatography. nih.govresearchgate.net Materials such as RP-18 or Diaion HP-20 resins are used. nih.govscispace.com Elution is carried out with solvent systems like acetone/water or a gradient of methanol in water. nih.govscispace.comresearchgate.net
For the final purification step to yield high-purity this compound (>90-98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. academicjournals.orgtandfonline.com A reversed-phase C18 column is most frequently used. academicjournals.org The mobile phase is typically a combination of acetonitrile (B52724) and water, sometimes with additives like triethylamine (B128534) to improve peak shape. academicjournals.org Detection is often performed using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-UV-absorbing compounds like saponins, or a UV detector at a lower wavelength (e.g., 254 nm). academicjournals.org
Table 2: Exemplary Chromatographic Conditions for this compound Purification
| Chromatography Step | Stationary Phase | Mobile Phase (v/v/v) | Purpose |
| Initial Column Chromatography | Silica Gel nih.govscispace.com | Dichloromethane/Methanol/Water (e.g., 4:1:0.1, 2:1:0.1) nih.govscispace.com | Initial fractionation of crude extract. nih.govscispace.com |
| Intermediate Column Chromatography | RP-18 Reversed Phase nih.govscispace.com | Acetone/Water (e.g., 1:2) nih.govscispace.com | Further purification of active fractions. nih.govscispace.com |
| Preparative HPLC | C18 Reversed Phase (e.g., 250 x 4.6 mm, 5 µm) academicjournals.org | Acetonitrile/Water (e.g., 65:35) | Final isolation of high-purity this compound. |
The purity of the final isolated compound is confirmed by comparing its spectroscopic data (NMR, MS) with established values and by HPLC analysis, which should show a single, sharp peak. academicjournals.orgtandfonline.comnih.gov
Challenges and Considerations in this compound Isolation from Complex Plant Matrices
The isolation of this compound is not without its difficulties, which stem from the nature of the compound and its source.
Structural Complexity and Similarity: Plants like Solanum nigrum contain a vast array of structurally related steroidal glycosides and alkaloids. academicjournals.orgnih.govresearchgate.net For example, this compound is often isolated alongside compounds like solasodine (B1681914), O-acetyl solasodine, and soladulcoside A. nih.gov These molecules can have similar polarities and chromatographic behaviors, making their separation a significant challenge that necessitates multiple, high-resolution chromatographic steps. mdpi.com
Low Concentration: The concentration of this compound within the plant material is often low. academicjournals.org This requires processing large amounts of raw plant material to obtain substantial quantities of the pure compound, which can be both time-consuming and costly.
Co-extraction of Interfering Substances: The initial solvent extraction, while designed to target polar glycosides, inevitably co-extracts other compounds like chlorophylls, tannins, and fatty acids. semanticscholar.orgmdpi.com These substances can interfere with subsequent purification steps, potentially binding to chromatographic columns or co-eluting with the target compound, thereby reducing the efficiency and purity of the isolation process.
Compound Stability: Saponins can be sensitive to heat and pH. mdpi.comresearchgate.net Extraction conditions, such as high temperatures during reflux or the use of acidic or basic solvents, must be carefully controlled to prevent the degradation or hydrolysis of the glycosidic bonds in this compound, which would alter its structure and yield the aglycone tigogenin (B51453).
Addressing these challenges requires a carefully designed, multi-step purification strategy that is optimized for both the specific plant matrix and the target compound. The development of more selective extraction techniques and advanced chromatographic materials continues to be an important area of research to improve the efficiency of isolating this compound and other valuable phytochemicals. semanticscholar.orgdergipark.org.tr
Biosynthetic Pathways and Comprehensive Structural Characterization Approaches
Proposed Biosynthetic Routes to Degalactotigonin Aglycone and Glycoside Moieties
The biosynthesis of this compound originates from the isoprenoid pathway, a fundamental metabolic route in plants. The formation of its aglycone, tigogenin (B51453), commences with the cyclization of 2,3-oxidosqualene (B107256) to form the foundational steroid skeleton. mdpi.com This is followed by a series of enzymatic reactions, including hydroxylations, oxidations, and reductions, which are catalyzed by enzymes like cytochrome P450 monooxygenases, to produce the specific spirostanol (B12661974) aglycone. mdpi.com
The glycosidic portion of this compound is synthesized through the sequential attachment of sugar units from activated nucleotide sugars, such as UDP-glucose and UDP-galactose. peerj.com This process is mediated by specific glycosyltransferases, which ensure the correct sugar is added at the appropriate position on the aglycone or the elongating sugar chain. peerj.com this compound is characterized by a trisaccharide chain linked to the aglycone.
Advanced Spectroscopic and Spectrometric Techniques for this compound Structure Elucidation
The definitive structural determination of this compound relies heavily on the application of sophisticated spectroscopic and spectrometric methods. scispace.comijpsr.comacs.orgresearchgate.net These powerful tools provide detailed insights into the molecule's atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. nih.govslideshare.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information regarding the chemical environments of the hydrogen and carbon atoms. phcog.com For instance, characteristic signals in the ¹H NMR spectrum, such as a doublet around δ 4.90 ppm, are indicative of the anomeric proton of a glucose unit.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. phcog.com Correlation Spectroscopy (COSY) helps establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly bonded carbons. phcog.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range proton-carbon connections, which is vital for determining the glycosylation sites and the sequence of the sugar chain. scribd.com The stereochemistry of the molecule is often resolved using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are in close spatial proximity.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 (glucose) | 4.90 (d, J = 7.8 Hz) | - |
| C-1 (glucose) | - | 105.6 |
| C-5 | - | 140.2 |
| C-6 | 5.30 (m) | 122.5 |
| CH₃-18 | 1.08 (s) | - |
Data obtained in CD₃OD. Chemical shifts are illustrative and may vary based on experimental conditions.
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of this compound. researchgate.netthieme-connect.com Electrospray ionization (ESI-MS) is commonly employed, and high-resolution mass spectrometry (HRMS) provides the accurate mass, allowing for the determination of the molecular formula. scribd.comnchu.edu.tw For example, an ESI-MS analysis might show a molecular ion peak at m/z 1035.17 [M+H]⁺, corresponding to the molecular formula C₅₀H₈₂O₂₂.
Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing the oligosaccharide chains. nchu.edu.twacs.org By inducing fragmentation of the parent ion, the sequential loss of sugar residues can be observed, revealing the composition and order of the monosaccharides in the glycosidic chain. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis
Chemical Degradation and Derivatization Approaches for Structural Confirmation
Historically, chemical methods played a significant role in structure elucidation and are still used for confirmation. scispace.comijpsr.comacs.orgresearchgate.net Acid hydrolysis of this compound cleaves the glycosidic bonds, liberating the aglycone and the individual monosaccharides. These can then be identified by chromatographic comparison with authentic standards. scribd.com
Derivatization reactions, such as acetylation or permethylation, provide further structural information. Acetylation of hydroxyl groups can help determine their number by observing the mass shift in the MS spectrum. omrf.org Permethylation analysis is a classic method used to identify the linkage positions between the sugar units. omrf.org
Mechanistic Investigations of Degalactotigonin S Biological Activities in Preclinical Models
Effects on Cellular Proliferation and Apoptosis Induction
Degalactotigonin has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. aacrjournals.orgnih.gov These dual activities are central to its potential as an anticancer agent.
The compound disrupts the normal progression of the cell cycle, a key process regulating cell growth and division. In preclinical studies, this compound treatment leads to cell cycle arrest at different phases depending on the cancer type. For instance, in osteosarcoma cell lines (U2OS and MG63), this compound induced an arrest at the G2/M phase. aacrjournals.org This was accompanied by a decrease in the population of cells in the G0/G1 phase. aacrjournals.org Conversely, in pancreatic cancer cells (PANC1) and triple-negative breast cancer cells (MDA-MB-231), this compound caused cell cycle arrest at the G0/G1 phase. nih.govjapsonline.comresearchgate.net
This modulation is associated with changes in the expression of key cell cycle regulatory proteins. Studies have shown that this compound downregulates the expression of Cyclin D1, a protein crucial for the G1 to S phase transition, and upregulates p21, a potent inhibitor of cell cycle progression. aacrjournals.orgnih.gov In osteosarcoma cells, treatment also affected the levels of Cyclin A1 and Cyclin B1. aacrjournals.org Furthermore, this compound treatment has been linked to induced DNA damage, as indicated by the increased expression of phosphorylated H2A.X (γH2A.X), which can trigger cell cycle arrest and apoptosis. aacrjournals.org
Table 1: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line(s) | Phase of Cell Cycle Arrest | Key Molecular Changes | Reference(s) |
|---|---|---|---|---|
| Osteosarcoma | U2OS, MG63 | G2/M | ↓ G0/G1 phase, ↑ G2/M phase, ↓ Cyclin D1 mRNA, ↑ p21 mRNA, ↑ p-H2A.X | aacrjournals.org |
| Pancreatic Cancer | PANC1 | G0/G1 | ↑ G0/G1 phase, ↓ S phase, ↓ Cyclin D1, ↑ p21 | nih.govresearchgate.net |
This compound is a potent inducer of apoptosis in various cancer cells, including those of osteosarcoma, oral cancer, renal cell carcinoma, and pancreatic cancer. aacrjournals.orgnih.govphcog.comnih.gov The induction of apoptosis is confirmed by several molecular markers. In osteosarcoma cells, treatment with this compound led to increased cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. aacrjournals.orgaacrjournals.org This was accompanied by a significant, dose-dependent increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade. aacrjournals.orgaacrjournals.org Further evidence from Hoechst staining and Annexin V/PI double staining assays confirmed the morphological changes and increased proportion of apoptotic cells following treatment. aacrjournals.org
In human oral cancer cells (KB), this compound's pro-apoptotic effect involves the intrinsic mitochondrial pathway. phcog.com It was found to generate reactive oxygen species (ROS), cause a loss of mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins. phcog.comphcog.com Specifically, it suppressed the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. phcog.comphcog.com This shift in the Bax/Bcl-2 ratio is known to promote the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently, the executioner caspase-3. phcog.com Apoptotic DNA fragmentation, another key feature of apoptosis, has also been observed in triple-negative breast cancer cells treated with the compound. japsonline.comjapsonline.com
Modulation of Cell Cycle Progression
Impact on Cell Migration and Invasion Dynamics
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Preclinical studies show that this compound can effectively inhibit these processes in several types of cancer. aacrjournals.orgnih.gov
This compound has been shown to suppress the migration and invasion of osteosarcoma, oral cancer, renal cell carcinoma, and pancreatic cancer cells in vitro. aacrjournals.orgnih.govphcog.comnih.gov In osteosarcoma models, this compound not only inhibited cell migration and invasion in Transwell assays but also dramatically reduced the incidence of lung metastasis in an in vivo xenograft model. aacrjournals.orgaacrjournals.orgnih.gov Similarly, in pancreatic cancer cells, the compound inhibited migration induced by the epidermal growth factor (EGF). nih.govresearchgate.net The anti-migratory effect was also demonstrated in triple-negative breast cancer cells using wound healing assays. japsonline.com
The degradation of the extracellular matrix (ECM) is a critical step in cancer cell invasion and is primarily carried out by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.com this compound has been found to modulate the expression of these key enzymes. In oral cancer cells, treatment with this compound significantly reduced the protein expression of MMP-2 and MMP-9 in a concentration-dependent manner. phcog.comphcog.com The downregulation of these gelatinases, which are crucial for degrading type IV collagen, a major component of the basement membrane, is a key mechanism behind this compound's anti-invasive effects. phcog.com
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Expression This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line | MMPs Affected | Effect | Reference(s) |
|---|
Regulation of Metastasis-Related Pathways and Cellular Motility
Modulation of Key Intracellular Signaling Pathways
The anticancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.
In osteosarcoma, this compound inhibits the Hedgehog/Gli1 pathway, which is crucial for malignant phenotypes. aacrjournals.orgaacrjournals.org This inhibition is primarily achieved through the inactivation of Glycogen (B147801) Synthase Kinase 3β (GSK3β). aacrjournals.orgnih.gov The compound also decreases the activity of other kinases like Akt and ERK. aacrjournals.org
In oral squamous cell carcinoma, this compound targets the transforming growth factor-β (TGF-β) signaling pathway. phcog.comphcog.com It inhibits the non-canonical TGF-β/ERK/NF-κB signaling axis while activating the JNK and p38 pathways, leading to ROS-stimulated tumor cell death. phcog.comphcog.com
Research in renal cell carcinoma (RCC) has identified the Hippo signaling pathway as another target. This compound was shown to repress Yes-associated protein (YAP), a critical downstream effector of the Hippo pathway that promotes tumor proliferation and progression. nih.govamegroups.org This repression was associated with the inhibition of proliferation, invasion, and migration, and the induction of apoptosis in RCC cells. nih.gov
In pancreatic cancer, this compound's mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govresearchgate.net It was found to reduce the EGF-induced phosphorylation of EGFR and its downstream signaling molecules, including Akt and ERK. nih.govscispace.com This inhibition disrupts signals that promote cell proliferation and survival.
Table 3: Summary of Intracellular Signaling Pathways Modulated by this compound This table is interactive. You can sort and filter the data.
| Signaling Pathway | Cancer Type(s) | Key Molecular Effects | Downstream Consequences | Reference(s) |
|---|---|---|---|---|
| Hedgehog/Gli1 | Osteosarcoma | Inactivation of GSK3β, Repression of Gli1 | Inhibition of growth and metastasis | aacrjournals.orgaacrjournals.orgnih.gov |
| TGF-β/ERK/NF-κB | Oral Cancer | ↓ ERK, ↓ NF-κB, ↑ JNK, ↑ p38 | Inhibition of invasion, Induction of apoptosis | phcog.comphcog.com |
| Hippo | Renal Cell Carcinoma | Repression of YAP | Inhibition of proliferation, migration, and invasion; Induction of apoptosis | nih.govamegroups.org |
Hedgehog/Gli1 Pathway Repression Mechanisms
Research indicates that this compound can inhibit the growth and metastasis of certain cancers, such as osteosarcoma, by repressing the Hedgehog (Hh)/Gli1 signaling pathway. aacrjournals.orgd-nb.info The mechanism appears to involve the inactivation of glycogen synthase kinase 3 beta (GSK3β). aacrjournals.org By inactivating GSK3β, this compound leads to the suppression of the Hh/Gli1 pathway, which is known to be involved in the malignant phenotypes of osteosarcoma. aacrjournals.org Specifically, this compound treatment has been shown to decrease the activity of multiple intracellular kinases, including GSK3β, which in turn represses the Hh/Gli1 pathway. aacrjournals.org This inhibition of the Hh/Gli1 pathway has been linked to reduced proliferation, induction of apoptosis, and suppression of migration and invasion in osteosarcoma cells. aacrjournals.org
Table 1: Effect of this compound on the Hedgehog/Gli1 Pathway in Osteosarcoma Models
| Finding | Model System | Mechanism | Outcome | Reference |
| Inhibition of growth and metastasis | In vitro and in vivo osteosarcoma models | GSK3β inactivation-mediated repression of the Hedgehog/Gli1 pathway | Decreased tumor volume and lung metastasis | aacrjournals.org |
| Repression of Hedgehog/Gli1 pathway | Osteosarcoma cells | Inactivation of GSK3β | Inhibition of malignant phenotypes | aacrjournals.org |
| Decreased intracellular kinase activity | Osteosarcoma cells | Direct or indirect inhibition | Repression of Hedgehog/Gli1 pathway | aacrjournals.org |
Epidermal Growth Factor Receptor (EGFR) Signaling Inhibition
This compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a critical pathway in the proliferation and survival of many cancer types. researchgate.net In pancreatic cancer cells, this compound significantly inhibited EGF-induced proliferation and migration. researchgate.net The compound was shown to induce cell cycle arrest at the G0/G1 phase, which was associated with the downregulation of cyclin D1 and upregulation of p21. researchgate.net Mechanistically, this compound inhibits the EGF-induced phosphorylation of EGFR, which subsequently prevents the activation of downstream signaling molecules like Akt and ERK. researchgate.net This blockade of the EGFR signaling cascade ultimately leads to apoptosis and cell cycle arrest. researchgate.net
Table 2: Impact of this compound on EGFR Signaling in Pancreatic Cancer Cells
| Finding | Model System | Mechanism | Outcome | Reference |
| Inhibition of EGF-induced proliferation and migration | PANC1 cells | Inhibition of EGFR phosphorylation | Reduced cell growth and movement | researchgate.net |
| Induction of cell cycle arrest | PANC1 cells | Downregulation of cyclin D1, upregulation of p21 | Arrest at G0/G1 phase | researchgate.net |
| Inhibition of downstream signaling | PANC1 cells | Prevention of Akt and ERK activation | Apoptosis and cell cycle arrest | researchgate.net |
Hippo/YAP Signaling Pathway Modulation
Preclinical studies have shown that this compound can modulate the Hippo/YAP signaling pathway. amegroups.cn The core of this pathway involves the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP). jcancer.org In renal cell carcinoma, this compound has been observed to disrupt the interaction between YAP and TEAD1, a transcription factor, which is crucial for metastasis.
TGF-β Signaling Interference (Non-Canonical Pathways)
This compound has been shown to interfere with the non-canonical pathways of Transforming Growth Factor-β (TGF-β) signaling. phcog.comphcog.com In oral squamous cell carcinoma cells, this compound inhibits TGF-β-mediated signaling, which in turn leads to a reduction in the activation of extracellular signal-regulated kinase (ERK) and NF-κB. phcog.comphcog.com This inhibition of non-canonical TGF-β signaling is a key mechanism for inducing apoptosis in these cancer cells. phcog.com The interruption of these signals by this compound prevents the nuclear translocation of ERK/NF-κB. phcog.com
Akt/ERK Pathway Deactivation
This compound has been demonstrated to deactivate the Akt and ERK signaling pathways, which are central to cell survival, proliferation, and differentiation. nih.govresearchgate.netcalonmedical.comfrontiersin.org In pancreatic cancer cells, inhibition of EGFR by this compound directly leads to the deactivation of its downstream effectors, Akt and ERK. researchgate.net Similarly, in oral cancer cells, the inhibition of TGF-β signaling by this compound results in a reduction of ERK activation. phcog.com The deactivation of the Akt/ERK pathway is a significant contributor to the anti-cancer effects of this compound, leading to reduced cell viability and induction of apoptosis. researchgate.netphcog.com
NF-κB Pathway Downregulation
Studies have revealed that this compound can downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. phcog.commdpi.com In the context of oral cancer, the inhibition of the TGF-β pathway by this compound leads to a subsequent reduction in NF-κB activity. phcog.com This is significant as the non-canonical TGF-β pathway can regulate the ERK signaling cascade, which in turn stimulates NF-κB, promoting invasion and inhibiting apoptosis. phcog.com By blocking TGF-β mediated ERK activation, this compound prevents NF-κB translocation and its pro-tumorigenic effects. phcog.com
JNK and p38 Pathway Activation
In contrast to its inhibitory effects on several pro-survival pathways, this compound has been found to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. phcog.comphcog.com In oral cancer cells, the inhibition of TGF-β signaling by this compound leads to the activation of JNK and p38. phcog.comphcog.com The activation of these stress-activated protein kinase pathways is associated with the induction of apoptosis. phcog.com This differential regulation, inhibiting pro-survival pathways while activating pro-apoptotic ones, highlights the multi-faceted mechanism of this compound's action.
Table 3: Summary of this compound's Effects on Key Signaling Pathways
| Pathway | Effect of this compound | Cellular Consequence | Cancer Model | Reference |
| Hedgehog/Gli1 | Repression | Inhibition of growth and metastasis | Osteosarcoma | aacrjournals.orgd-nb.info |
| EGFR Signaling | Inhibition | Apoptosis and cell cycle arrest | Pancreatic Cancer | researchgate.net |
| Hippo/YAP | Modulation | Disruption of YAP-TEAD1 complex | Renal Cell Carcinoma | amegroups.cn |
| TGF-β (Non-Canonical) | Interference | Induction of apoptosis | Oral Cancer | phcog.comphcog.com |
| Akt/ERK | Deactivation | Reduced cell viability, apoptosis | Pancreatic & Oral Cancer | researchgate.netphcog.com |
| NF-κB | Downregulation | Inhibition of invasion, apoptosis induction | Oral Cancer | phcog.com |
| JNK and p38 | Activation | Induction of apoptosis | Oral Cancer | phcog.comphcog.com |
Induction of Oxidative Stress and DNA Damage
This compound (DGT) has been shown to disrupt the delicate balance of cellular redox homeostasis, leading to oxidative stress and subsequent damage to critical macromolecules, including DNA. This activity is a significant component of its observed biological effects in preclinical cancer models.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates with antioxidants. frontiersin.orgscielo.sa.cr Cancer cells often exhibit higher basal levels of ROS compared to normal cells, a state that can be exploited by therapeutic agents. nih.gov
Studies have demonstrated that this compound can induce the generation of intracellular ROS. In human oral cancer KB cells, treatment with DGT led to a significant, concentration-dependent increase in ROS production, as measured by DCFH-DA staining. phcog.comphcog.com This elevation in ROS disrupts cellular homeostasis and can trigger downstream signaling pathways that lead to cell death. phcog.com The accumulation of high levels of ROS can cause damage to proteins, lipids, and nucleic acids, ultimately compromising cellular function and viability. scielo.sa.crnih.gov The mechanism involves DGT stimulating an increase in ROS, which in turn can activate signaling cascades like JNK and p38, contributing to apoptosis. phcog.com
The increase in oxidative stress induced by this compound contributes directly to DNA damage. The integrity of DNA in cells exposed to DGT has been assessed using several methods, revealing significant changes.
In osteosarcoma U2OS cells, treatment with DGT led to an increase in the proportion of phospho-H2A.X positive cells. aacrjournals.org Phospho-H2A.X is a recognized marker for DNA double-strand breaks, indicating that DGT induces this severe form of DNA damage. aacrjournals.org This damage is often associated with cell cycle arrest at the G2-M phase, a common cellular response to allow for DNA repair or, if the damage is too extensive, to initiate apoptosis. aacrjournals.org
The comet assay, another method to detect DNA damage, showed that DGT treatment of oral cancer KB cells resulted in a concentration-dependent increase in DNA fragmentation. phcog.com This was visualized by an increase in tail length and olive tail moment in the assay, signifying compromised DNA integrity. phcog.com Further evidence of DGT-induced DNA damage comes from studies on triple-negative breast cancer cells (MDA-MB-231), where DNA fragmentation, a hallmark of apoptosis, was observed via agarose (B213101) gel electrophoresis after treatment. japsonline.comjapsonline.com Staining with propidium (B1200493) iodide and Hoechst also revealed nuclear condensation and shrinkage, further indicating apoptotic cell death resulting from cellular damage. japsonline.comjapsonline.com
Reactive Oxygen Species Generation and Cellular Homeostasis
Investigation in Specific Cancer Models (In Vitro and In Vivo Preclinical Studies)
The effects of this compound have been explored in various preclinical cancer models, demonstrating its potential to inhibit cancer cell growth, proliferation, and metastasis both in cell culture and in animal models.
In preclinical studies, DGT has shown significant inhibitory effects against osteosarcoma.
In Vitro Studies: In laboratory settings, DGT has been shown to inhibit the proliferation of multiple osteosarcoma cell lines, including U2OS, MG63, and HOS cells, in a dose- and time-dependent manner. aacrjournals.org It also effectively induces apoptosis, as evidenced by the increased expression of cleaved PARP, a marker of programmed cell death. aacrjournals.org Furthermore, DGT treatment significantly curtails the metastatic potential of osteosarcoma cells by reducing their ability to migrate and invade through Matrigel. aacrjournals.orgnih.gov
In Vivo Studies: The effects of DGT have also been confirmed in animal models. In xenograft models where osteosarcoma cells were implanted in mice, intraperitoneal injection of DGT led to a significant decrease in tumor volume. aacrjournals.orgresearchgate.net The studies also showed that DGT treatment dramatically reduced the occurrence of lung metastasis, a common and deadly progression of osteosarcoma. aacrjournals.orgresearchgate.net
| Model Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| In Vitro | U2OS, MG63, HOS, 143B | Inhibited proliferation, induced apoptosis, suppressed migration and invasion. | aacrjournals.org |
| In Vivo | 143B Xenograft | Decreased tumor volume and dramatically diminished lung metastasis. | aacrjournals.org |
This compound has demonstrated cytotoxic activity against pancreatic cancer cells in preclinical investigations.
In Vitro Studies: DGT showed potent cytotoxicity against human pancreatic cancer cell lines PANC-1 and MIA-PaCa2. nih.govscispace.com Mechanistic studies in PANC-1 cells revealed that DGT induces apoptosis and cell cycle arrest. nih.govresearchgate.net It was found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a key pathway often overexpressed in pancreatic cancer. nih.govscispace.com DGT reduced the phosphorylation of EGFR and its downstream signaling molecules, such as Akt and ERK, thereby suppressing EGF-induced proliferation and migration of PANC-1 cells in a concentration-dependent manner. nih.govresearchgate.net
In Vivo Studies: While extensive in vivo data for this compound specifically in pancreatic cancer is emerging, the potent in vitro activity and its known efficacy in other xenograft models suggest a basis for further investigation in animal models of pancreatic cancer. nih.govmdpi.com
| Model Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| In Vitro | PANC-1, MIA-PaCa2 | Showed potent cytotoxicity; induced apoptosis and cell cycle arrest. | nih.govscispace.com |
| In Vitro | PANC-1 | Inhibited EGFR signaling pathway; suppressed EGF-induced proliferation and migration. | nih.govresearchgate.net |
Research has also highlighted the inhibitory effects of this compound on renal cell carcinoma (RCC).
In Vitro Studies: In cell-based assays, DGT was shown to promote apoptosis and inhibit the proliferation, invasion, and migration of RCC cells. nih.gov The underlying mechanism appears to involve the Hippo signaling pathway, as DGT treatment in 786-O RCC cells led to reduced expression of downstream target genes of the transcriptional co-activator YAP. nih.gov
In Vivo Studies: The anti-tumor effects of DGT were evaluated in a nude mouse xenograft model using 786-O cells. nih.gov Mice treated with DGT via intraperitoneal injection showed significantly inhibited tumor growth and a substantially reduced tumor volume compared to the untreated control group. nih.gov These findings position DGT as a compound of interest in preclinical RCC research. nih.govnih.gov
| Model Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| In Vitro | 786-O, ACHN | Promoted apoptosis; inhibited proliferation, migration, and invasion. Repressed YAP signaling. | nih.gov |
| In Vivo | 786-O Xenograft | Strongly suppressed tumor growth and reduced tumor volume. | nih.gov |
Oral Squamous Cell Carcinoma Research Models
While direct studies of this compound on oral squamous cell carcinoma (OSCC) models are not extensively detailed in the reviewed literature, the broader context of OSCC preclinical models provides a framework for potential investigations. Preclinical OSCC research commonly utilizes both in vitro and in vivo models to understand disease progression and evaluate therapeutic agents. tsu.genih.gov
In Vitro Models: These typically involve human OSCC cell lines.
In Vivo Models: Animal models, particularly mice, are crucial for studying OSCC in a more complex biological system. tsu.genih.gov Methods for inducing OSCC in these models include the application of chemical carcinogens like 4-Nitroquinoline 1-oxide (4NQO) or the transplantation of OSCC cells (xenografts). nih.govmdpi.comnih.gov Genetically engineered mouse models are also employed to mimic the genetic alterations found in human OSCC. nih.govnih.govbiorxiv.org These models allow for the investigation of tumor initiation, progression, and metastasis. tsu.genih.gov
Given this compound's demonstrated cytotoxic effects in other cancer types, its potential efficacy in OSCC could be explored using these established models. For instance, natural compounds have been shown to enhance the antitumor activity of standard chemotherapeutics in tongue squamous cell carcinoma cell lines by inhibiting cell migration and proliferation and inducing apoptosis through signaling pathway modulation. nih.gov
Triple Negative Breast Cancer Research Models
This compound has been investigated for its effects on triple-negative breast cancer (TNBC), a particularly aggressive subtype. bibliomed.orgjapsonline.com Research has utilized the MDA-MB-231 human TNBC cell line to explore the compound's mechanisms of action.
Studies have shown that this compound can induce cytotoxicity and cell cycle arrest in MDA-MB-231 cells. bibliomed.orgjapsonline.com When combined with the chemotherapeutic agent etoposide, this compound exhibited a synergistic effect, leading to suppressed cell migration and invasion. bibliomed.orgjapsonline.com This combination also enhanced apoptotic cell death in these TNBC cells. bibliomed.orgjapsonline.com
Further mechanistic insights reveal that this compound's activity in TNBC involves the regulation of key cell cycle and mitotic proteins. The compound has been observed to alter the expression of BUB1, BUB1B, and CDC6, which are critical for cell division. japsonline.com Additionally, this compound has been shown to impact Polo-like kinase 1 (PLK1), a kinase overexpressed in many cancers, including breast cancer. japsonline.com The compound's ability to reduce colony formation of MDA-MB-231 cells further supports its tumor-suppressive role in TNBC. japsonline.comjapsonline.com
Table 1: Effects of this compound on Triple Negative Breast Cancer (TNBC) Cells
| Cell Line | Observed Effects | Molecular Mechanisms |
| MDA-MB-231 | - Induces cytotoxicity and cell cycle arrest- Suppresses migration and invasion (synergistic with etoposide)- Induces apoptosis (synergistic with etoposide)- Reduces colony formation | - Regulation of BUB1, BUB1B, and CDC6 expression- Impact on Polo-like kinase 1 (PLK1) |
Broader Panel of Human Tumor Cell Line Investigations (e.g., Lung, Liver, Cervical, Colon, Glioma)
This compound has demonstrated potent cytotoxic activity against a wide array of human tumor cell lines, underscoring its broad-spectrum anticancer potential. scispace.com
In lung cancer, this compound has been tested on cell lines including A549, NCI-H1975, and NCI-H1299. scispace.com It has been shown to induce apoptosis in A549 cells. scispace.comresearchgate.net For liver cancer, the HepG2 cell line has been used to demonstrate the cytotoxic effects of this compound. scispace.com
Investigations into cervical cancer have utilized the HeLa cell line, where this compound exhibited growth-inhibitory effects. aacrjournals.org In colon cancer research, the HCT-116 cell line has been employed to show the compound's cytotoxicity. scispace.com Furthermore, its activity against glioma has been observed in the SF-268 cell line. scispace.com
A significant mechanism underlying this compound's action in some of these cell lines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. scispace.com In pancreatic cancer cells (PANC1), this compound was found to inhibit EGF-induced proliferation and migration, leading to cell cycle arrest at the G0/G1 phase. scispace.comresearchgate.net This inhibition is achieved by downregulating cyclin D1 and upregulating p21, and by preventing the phosphorylation of EGFR and its downstream signaling molecules like Akt and ERK. researchgate.net
In osteosarcoma cell lines, this compound has been shown to repress the Hedgehog/Gli1 pathway by inactivating glycogen synthase kinase 3 beta (GSK3β). aacrjournals.org
Table 2: Cytotoxic Activity of this compound in Various Human Tumor Cell Lines
| Cancer Type | Cell Line(s) | Key Findings |
| Lung Cancer | A549, NCI-H1975, NCI-H1299 | Potent cytotoxicity; induces apoptosis in A549 cells. scispace.comresearchgate.net |
| Liver Cancer | HepG2 | Cytotoxic effects observed. scispace.com |
| Cervical Cancer | HeLa | Growth-inhibitory effects. aacrjournals.org |
| Colon Cancer | HCT-116 | Cytotoxic effects observed. scispace.com |
| Glioma | SF-268 | Cytotoxic effects observed. scispace.com |
| Pancreatic Cancer | PANC1, MIA-PaCa2 | Potent cytotoxicity; inhibits EGF-induced proliferation and migration; induces G0/G1 cell cycle arrest. scispace.comresearchgate.net |
| Osteosarcoma | Multiple cell lines | Inhibits growth and metastasis via repression of the Hedgehog/Gli1 pathway. aacrjournals.org |
Other Documented Biological Potentials Beyond Cancer Research
Antifungal Activity Mechanisms
This compound has demonstrated notable antifungal properties. Specifically, it has been shown to prevent the spore germination of Alternaria brassicicola, a fungus that causes black leaf spot disease in cabbages. researchgate.net The ethanolic extract containing this compound was also observed to cause swelling of the germ tubes at a concentration of 500 mg/L. researchgate.net
The general mechanisms by which natural products, including steroidal glycosides, exert their antifungal effects are multifaceted. nih.govnih.gov These can include:
Damage to the cell membrane and wall: This can be achieved by interfering with the synthesis of essential components like ergosterol (B1671047) or by disrupting ion flow (e.g., Ca++ and K+). nih.govnih.gov
Mitochondrial damage: The generation of reactive oxygen species (ROS) can lead to mitochondrial dysfunction. nih.govnih.gov
Inhibition of protein and nucleic acid synthesis: Some compounds can interfere with the synthesis of DNA, RNA, and essential proteins. nih.gov
Inhibition of efflux pumps: This prevents the fungus from expelling the antifungal agent, thereby increasing its intracellular concentration. nih.govnih.gov
While the specific mechanism of this compound's antifungal action is not fully elucidated in the provided context, it likely involves one or more of these established pathways.
Anti-inflammatory Properties and Molecular Basis
This compound, as a constituent of plants like Solanum nigrum and Yucca gloriosa, is associated with anti-inflammatory properties. researchgate.netnih.govuni-lj.siuni-lj.si The molecular basis for the anti-inflammatory effects of phytochemicals from these plants is linked to the modulation of key inflammatory pathways. nih.gov
One of the primary mechanisms is the inhibition of the NF-κB (Nuclear factor kappa B) signaling pathway . nih.govuni-lj.si NF-κB is a crucial regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α (Tumor necrosis factor-α) and IL-6 (Interleukin-6) . nih.gov
Additionally, these compounds can inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is also involved in inflammation. nih.gov The anti-inflammatory activity is further supported by the inhibition of enzymes like inducible nitric oxide synthase (iNOS) . nih.gov
Neuroprotective Aspects
This compound has been identified as having moderate neuroprotective effects. researchgate.net While the specific mechanisms are still under investigation, the broader context of phytochemicals from the Solanum genus suggests potential pathways. frontiersin.org Natural products are known to play a vital role in maintaining neuronal health by interacting with various receptors and signaling pathways. sci-hub.se
Advanced Research Methodologies for Degalactotigonin Studies
Cell-Based Assays for Viability and Proliferation Analysis
To assess the impact of Degalactotigonin on cell viability and proliferation, a variety of established in vitro assays are utilized. These methods provide crucial initial data on the compound's cytostatic and cytotoxic effects.
MTT and CCK-8 Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. aacrjournals.orgjapsonline.comabcam.com In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced is proportional to the number of viable cells. Similarly, the Cell Counting Kit-8 (CCK-8) assay employs a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases to produce a water-soluble formazan dye. dojindo.com This method is considered to be more sensitive than the MTT assay. dojindo.com Studies have shown that this compound treatment leads to a dose-dependent decrease in the viability of various cancer cell lines as measured by these assays. japsonline.comnih.gov
Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. japsonline.comjapsonline.com It is a valuable tool for determining the reproductive integrity of cells after treatment with a compound. japsonline.com In studies involving this compound, the colony formation assay has been used to demonstrate its inhibitory effect on the clonogenic potential of cancer cells. aacrjournals.orgjapsonline.com Research has shown that treatment with this compound significantly reduces the number and size of colonies formed by various cancer cell lines, indicating an impairment of their long-term proliferative capacity. aacrjournals.orgjapsonline.comjapsonline.com
Table 1: Summary of Cell Viability and Proliferation Assays in this compound Research
| Assay | Principle | Application in this compound Studies | Key Findings |
|---|---|---|---|
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. abcam.com | To quantify the dose-dependent effects of this compound on the viability of various cancer cell lines. aacrjournals.orgjapsonline.com | This compound reduces cell viability in a concentration-dependent manner. japsonline.comnih.gov |
| CCK-8 Assay | Reduction of WST-8 to a water-soluble formazan dye by cellular dehydrogenases. dojindo.com | Used to assess the inhibitory effect of this compound on the proliferation of cancer cells. nih.govresearchgate.net | Confirms the anti-proliferative effects of this compound. nih.gov |
| Colony Formation Assay | Measures the ability of a single cell to proliferate and form a colony. japsonline.comjapsonline.com | To evaluate the long-term impact of this compound on the reproductive capacity of cancer cells. aacrjournals.orgjapsonline.com | This compound significantly inhibits the ability of cancer cells to form colonies. aacrjournals.orgjapsonline.comjapsonline.com |
Flow Cytometry for Cell Cycle Phase Distribution and Apoptosis Quantification
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. It is extensively used in this compound research to investigate the compound's effects on cell cycle progression and apoptosis (programmed cell death).
For cell cycle analysis, cells are treated with this compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). aacrjournals.orgjapsonline.comresearchgate.net The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis then reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). aacrjournals.orgresearchgate.netscispace.com Studies have demonstrated that this compound can induce cell cycle arrest at specific phases, such as the G0/G1 or G2/M phase, in various cancer cell lines. researchgate.netscispace.com
To quantify apoptosis, a common method is the Annexin V/PI double staining assay. japsonline.comjapsonline.comamegroups.org In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. japsonline.com Propidium iodide is used as a counterstain to identify necrotic cells, which have lost their membrane integrity. japsonline.com Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. japsonline.comamegroups.org Research has consistently shown that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. aacrjournals.orgjapsonline.comamegroups.org
Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.org Transwell assays, also known as Boyden chamber assays, are widely used to study these processes in vitro. aacrjournals.orgaacrjournals.orgamegroups.org
In a migration assay, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. aacrjournals.orgfrontiersin.org The lower chamber contains a chemoattractant, such as serum. After a specific incubation period, the cells that have migrated through the pores to the lower surface of the membrane are fixed, stained, and counted. aacrjournals.org
For an invasion assay, the setup is similar, but the membrane of the Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane matrix. amegroups.orgfrontiersin.org This requires the cells to actively degrade the matrix in order to move through the pores, mimicking the invasive process. frontiersin.org Studies utilizing Transwell assays have demonstrated that this compound can significantly inhibit both the migration and invasion of various cancer cell lines in a dose-dependent manner. aacrjournals.orgaacrjournals.orgamegroups.org
Molecular Biology Techniques for Mechanistic Elucidation
To understand the underlying molecular mechanisms of this compound's effects, a range of sophisticated molecular biology techniques are employed. These methods allow researchers to investigate changes in gene and protein expression, as well as the activity of specific signaling pathways.
Gene Expression Analysis
Quantitative RT-PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes of interest. nih.govthermofisher.com It involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified using gene-specific primers in a real-time PCR machine. thermofisher.comlubio.ch The amount of amplified product is quantified in real-time using fluorescent dyes. lubio.ch In this compound research, qRT-PCR has been used to validate the findings of broader screening methods and to quantify the expression changes of genes involved in cell cycle regulation, apoptosis, and signaling pathways. aacrjournals.orgresearchgate.net For instance, studies have shown that this compound treatment can alter the mRNA levels of cell cycle-related genes like CyclinD1 and P21. aacrjournals.org
RNA Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive and unbiased view of the entire transcriptome of a cell at a given time. lubio.chthe-scientist.com It allows for the discovery of novel genes and pathways affected by a particular treatment. the-scientist.com In the context of this compound research, RNA-sequencing has been used to identify global changes in gene expression in response to the compound, revealing potential signaling pathways that are modulated. nih.gov
Table 2: Gene Expression Analysis Techniques in this compound Studies
| Technique | Principle | Application in this compound Studies | Key Findings |
|---|---|---|---|
| Quantitative RT-PCR (qRT-PCR) | Reverse transcription of RNA to cDNA followed by real-time amplification and quantification of specific gene targets. nih.govthermofisher.com | To measure the expression of specific genes involved in pathways affected by this compound. aacrjournals.orgresearchgate.net | This compound alters the expression of genes related to the cell cycle and apoptosis. aacrjournals.org |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of all RNA transcripts in a sample to provide a global gene expression profile. lubio.chthe-scientist.com | To identify the overall changes in gene expression and affected signaling pathways upon this compound treatment. nih.gov | Revealed that YAP signaling is inactivated in renal cell carcinoma cells treated with this compound. nih.gov |
Protein Expression and Phosphorylation Analysis
Western Blotting: This is a fundamental technique used to detect and quantify specific proteins in a sample. rndsystems.com Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. rndsystems.com In this compound studies, Western blotting is extensively used to analyze the expression levels of key proteins involved in cell cycle control, apoptosis (e.g., cleaved PARP, Caspase-3), and various signaling pathways. aacrjournals.orgscispace.com It can also be used to detect changes in protein phosphorylation by using phospho-specific antibodies. scispace.com
Phospho-Kinase Antibody Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of multiple kinases. aacrjournals.orgrndsystems.comresearchgate.net Cell lysates are incubated on a membrane spotted with antibodies against a panel of different phosphorylated kinases. researchgate.net The detection of a signal at a specific spot indicates a change in the phosphorylation of that particular kinase. This high-throughput method has been employed in this compound research to screen for changes in intracellular signaling pathways, identifying key kinases whose activity is modulated by the compound. aacrjournals.orgscispace.com
Co-Immunoprecipitation (Co-IP): This technique is used to study protein-protein interactions. nih.gov An antibody specific to a protein of interest is used to pull down that protein from a cell lysate, along with any proteins that are bound to it. nih.gov Western blotting is then used to identify the interacting proteins. In the context of this compound research, Co-IP has been used to investigate how the compound might affect the interaction between key signaling proteins. nih.gov
Luciferase Reporter Assays for Pathway Activity Monitoring
Luciferase reporter assays are a powerful tool for monitoring the activity of specific signaling pathways. nih.govindigobiosciences.comnih.gov These assays utilize a plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor. indigobiosciences.comnih.gov When the signaling pathway is activated, the transcription factor binds to the response elements and drives the expression of the luciferase enzyme. indigobiosciences.com The activity of the pathway can then be quantified by measuring the light produced upon the addition of the luciferase substrate, luciferin. indigobiosciences.com In this compound research, luciferase reporter assays have been instrumental in demonstrating the compound's inhibitory effect on specific signaling pathways, such as the Hedgehog/Gli1 pathway. aacrjournals.org By transfecting cells with a Gli1 luciferase reporter, researchers have shown that this compound treatment leads to a significant decrease in luciferase activity, indicating repression of this pathway. aacrjournals.org
Immunofluorescence and Immunocytochemistry for Subcellular Localization
Immunofluorescence (IF) and immunocytochemistry (ICC) are powerful microscopic techniques utilized to visualize the specific location of proteins within a cell. wikipedia.orgsigmaaldrich.com These methods rely on the high specificity of antibodies to their target antigens. In these techniques, a primary antibody binds to the protein of interest, and a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), binds to the primary antibody. wikipedia.org This "indirect" method allows for signal amplification, as multiple secondary antibodies can bind to a single primary antibody. sigmaaldrich.com When the fluorophore is excited by a specific wavelength of light from a microscope, it emits light at a different wavelength, revealing the protein's location within the cellular architecture. thermofisher.com This approach is fundamental for understanding a protein's function, as a protein's location is often intrinsically linked to its role in cellular processes. sigmaaldrich.comatlasantibodies.com
While direct studies employing immunofluorescence for this compound's effects are not prominently detailed in available research, the principles of the technique are broadly applicable. For instance, to investigate the subcellular localization of a protein like Yes-associated protein (YAP), which is affected by this compound, researchers would typically perform the following steps. nih.govcellsignal.com First, cells, either grown on coverslips or in suspension and then mounted on slides, are "fixed" to preserve their structure. abcam.com Next, the cell membranes are permeabilized to allow antibodies to enter the cell. The cells are then incubated with a primary antibody specific to the target protein (e.g., anti-YAP antibody). After washing away unbound primary antibodies, the cells are incubated with a fluorescently labeled secondary antibody. Finally, the cells are visualized using a fluorescence microscope. Co-staining with dyes that mark specific organelles, such as DAPI for the nucleus, allows for precise determination of the protein's subcellular distribution. researchgate.net
In the context of this compound research, while direct immunofluorescence evidence is pending, biochemical fractionation techniques coupled with Western blotting have been effectively used to demonstrate its impact on protein localization. Studies have shown that treatment with this compound leads to an increase of YAP in the cytoplasm and a decrease in the nucleus of renal cell carcinoma cells. nih.gov This cytoplasmic retention is a key indicator of YAP inactivation. nih.gov
Animal Model Systems for Preclinical Efficacy Assessment
Subcutaneous Tumor Xenograft Models in Immunodeficient Animals
Subcutaneous tumor xenograft models are a foundational tool in preclinical cancer research to evaluate the in vivo efficacy of potential therapeutic compounds like this compound. reactionbiology.com These models involve the implantation of human cancer cells into immunodeficient mice, typically at a subcutaneous site such as the flank or scapular region. aacrjournals.orgsemanticscholar.orgciberonc.es The compromised immune system of these mice prevents the rejection of the human tumor cells, allowing for the growth of a solid tumor that can be monitored and measured. nih.gov
In studies investigating this compound, researchers have utilized this model with various cancer cell lines. For example, human renal cell carcinoma cells (786-O) and osteosarcoma cells (U2OS/MTX) have been injected subcutaneously into nude mice to establish tumors. aacrjournals.orgsemanticscholar.org Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives this compound, while the control group typically receives a vehicle solution. aacrjournals.orgsemanticscholar.org This methodology allows for a direct comparison of tumor growth between treated and untreated animals.
The primary endpoint in these studies is often the measurement of tumor volume over time. aacrjournals.orgsemanticscholar.org This is typically done using calipers to measure the length and width of the tumor, and the volume is calculated using a standard formula [(width)^2 × length/2]. semanticscholar.org This non-invasive measurement allows for the longitudinal assessment of tumor growth inhibition by the therapeutic agent.
Assessment of Primary Tumor Growth and Metastatic Burden in Animal Models
The assessment of primary tumor growth in subcutaneous xenograft models provides direct evidence of a compound's anti-proliferative effects in a living system. As detailed in studies on this compound, the consistent monitoring of tumor volume in treated versus control groups reveals the extent to which the compound can suppress tumor growth. aacrjournals.orgsemanticscholar.org For instance, in a study using a renal cell carcinoma xenograft model, tumors in mice treated with this compound exhibited significantly inhibited growth and reduced volume compared to the control group. semanticscholar.org Similarly, in an osteosarcoma xenograft model, a significant reduction in tumor size was observed in mice treated with this compound. aacrjournals.org
Beyond primary tumor growth, assessing the metastatic burden is crucial, as metastasis is the primary cause of cancer-related mortality. nih.gov Animal models, including subcutaneous and orthotopic xenografts, are instrumental in studying the metastatic process. criver.com Metastatic burden can be evaluated through various methods, including non-invasive imaging techniques like bioluminescence imaging if the cancer cells are engineered to express luciferase, or through histological analysis of distant organs, such as the lungs, liver, and brain, at the end of the study. criver.combiorxiv.orgresearchgate.net In a study on osteosarcoma, treatment with this compound was found to dramatically diminish the occurrence of lung metastasis. aacrjournals.org
The following tables summarize findings from preclinical animal studies on this compound.
Table 1: Effect of this compound on Primary Tumor Growth in Subcutaneous Xenograft Models
| Cancer Type | Cell Line | Animal Model | Primary Tumor Growth Assessment | Key Findings | Reference |
| Renal Cell Carcinoma | 786-O | Nude Mice | Tumor volume measured weekly with calipers. | This compound treatment significantly inhibited tumor growth and reduced final tumor volume compared to the control group. | semanticscholar.org |
| Osteosarcoma | U2OS/MTX | Nude Mice | Tumor volume monitored every 4 days with calipers. | A significant reduction in tumor size was observed in mice treated with this compound. | aacrjournals.org |
Table 2: Assessment of Metastatic Burden in this compound-Treated Animal Models
| Cancer Type | Cell Line | Animal Model | Metastasis Assessment Method | Key Findings | Reference |
| Osteosarcoma | 143B | Nude Mice | In vitro cell invasion and motility assays; In vivo assessment of lung metastasis. | This compound treatment significantly reduced cell invasion and motility. In the animal model, it dramatically diminished the occurrence of lung metastasis. | aacrjournals.org |
Degalactotigonin Derivatives, Chemical Modifications, and Structure Activity Relationship Studies
Design and Synthesis Strategies for Degalactotigonin Analogues
The development of this compound analogues is largely guided by strategies employed for other steroidal saponins (B1172615), aiming to improve bioactivity and bioavailability. eurekaselect.compeerj.com While specific, large-scale synthesis of novel this compound analogues is not extensively documented in the reviewed literature, general strategies focus on modifying its two primary components: the tigogenin (B51453) aglycone and the trisaccharide sugar chain. eurekaselect.com
Key synthetic strategies include:
Modification of the Sugar Chain: The glycosidic portion of the molecule is a primary target for modification. This can involve altering the number, type, or linkage of the sugar units. For instance, the synthesis of analogues could involve adding or removing specific sugar moieties to influence solubility, cell membrane permeability, and interaction with biological targets.
Derivatization of the Aglycone: The steroidal backbone (tigogenin) possesses functional groups that are amenable to chemical modification. Strategies may include introducing new functional groups to the steroidal skeleton to potentially enhance biological activity or alter selectivity.
Semi-Synthesis: A common approach for complex natural products like this compound is semi-synthesis, where the naturally isolated compound serves as a starting scaffold for chemical modifications. This is often more feasible than total synthesis. For other natural products, such as Thymoquinone, derivatives have been synthesized by adding different chemical groups to the parent compound to create new chemical entities with improved bioactivity. nih.gov This principle is applicable to this compound to generate a library of analogues for screening.
The rationale behind creating these derivatives is often to overcome limitations of the natural compound, such as limited efficacy or unclear mechanisms, and to develop more stable and effective molecules. mdpi.com
Chemical Reaction Analysis of this compound and Resulting Derivative Profiles
This compound can undergo several types of chemical reactions, allowing for the creation of various derivatives. The primary reaction sites are the hydroxyl groups on the sugar moieties and the steroidal backbone. eurekaselect.com
Oxidation: Oxidation reactions can modify the glycoside portion of this compound, potentially leading to the formation of hydroxylated derivatives. This can alter the molecule's polarity and, consequently, its biological activity.
Reduction: Reduction reactions can affect the steroidal backbone, potentially yielding deoxygenated products. Such changes can influence the molecule's three-dimensional structure and its binding affinity to target proteins.
Substitution: Substitution reactions allow for the introduction of various functional groups onto the this compound molecule. This is a key method for systematically studying structure-activity relationships. For example, acetyl groups could be added to hydroxyl positions. However, studies on related compounds like O-acetyl solasodine (B1681914) have shown that such modifications can sometimes reduce bioactivity. researchgate.net
| Reaction Type | Potential Site of Reaction | Potential Resulting Derivative Profile | Anticipated Impact on Bioactivity |
|---|---|---|---|
| Oxidation | Glycoside moiety, Steroidal backbone | Formation of hydroxylated or carboxylated derivatives | Altered polarity and receptor binding affinity |
| Reduction | Steroidal backbone | Formation of deoxygenated derivatives | Modified steric structure and target interaction |
| Substitution | Hydroxyl groups on sugar chain or aglycone | Acetylated, methylated, or halogenated derivatives | Altered solubility, bioavailability, and target specificity |
| Hydrolysis (Degradation) | Glycosidic bonds | Removal of one or more sugar units (e.g., yielding the aglycone tigogenin) | Significant loss of cytotoxic activity, highlighting the sugar chain's importance eurekaselect.com |
Elucidation of Structure-Activity Relationships (SAR) through Systematic Chemical Derivatization
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological function. For steroidal saponins, SAR analysis reveals that both the aglycone and the sugar chain are critical determinants of activity. eurekaselect.compeerj.com
Importance of the Glycosidic Chain: The sugar moiety is paramount for the cytotoxic activity of this compound. Comparative studies show that while related compounds share a similar steroidal backbone, this compound's unique trisaccharide configuration is responsible for its potent and broad cytotoxicity. researchgate.net This sugar chain may enhance membrane permeability or improve affinity for specific cellular targets. SAR analysis of other steroidal glycosides indicates that the number, type, and location of sugar residues significantly impact activity. peerj.com For some saponins, the presence of an α-L-rhamnopyranose sugar at C-2 of the aglycone is considered critical for anticancer activity, a feature to be considered when designing this compound analogues. peerj.com
Systematic Derivatization Findings: Studies involving the isolation and testing of multiple compounds from Solanum nigrum serve as a natural SAR study. The consistent finding is that among closely related structures like solasodine, O-acetyl solasodine, and soladulcoside A, only this compound shows significant cytotoxicity against a wide range of cancer cell lines, underscoring the specific structural requirements for its potent activity. researchgate.netresearchgate.net
| Structural Feature | Observation | Impact on Biological Activity |
|---|---|---|
| Trisaccharide Chain | Unique sugar configuration in this compound compared to other saponins from S. nigrum. | Essential for potent and broad-spectrum cytotoxicity. researchgate.net |
| Aglycone (Tigogenin) | Serves as the steroidal backbone. | Provides the necessary scaffold for the sugar chain; modifications can alter activity. peerj.com |
| Number of Sugar Residues | This compound is a trisaccharide. SAR studies on other saponins show activity is dependent on the length of the sugar chain. semanticscholar.org | The specific number and type of sugars are critical for high potency. peerj.com |
| Acetylation | The related compound O-acetyl solasodine shows no significant cytotoxicity. researchgate.net | Suggests that acetylation of the aglycone's hydroxyl groups may reduce or abolish activity. |
Comparative Biological Activity Analysis with Structurally Related Steroidal Saponins
The cytotoxic superiority of this compound becomes evident when its biological activity is compared with other steroidal saponins isolated from the same source, Solanum nigrum.
This compound vs. Soladulcoside A, Solasodine, and O-acetyl solasodine: In a study evaluating these four compounds against human pancreatic (PANC1, MIA-PaCa2) and lung (A549, NCI-H1975, NCI-H1299) cancer cell lines, only this compound exhibited potent cytotoxicity across all tested lines. researchgate.netresearchgate.netresearchgate.net Soladulcoside A showed limited activity against only one cell line (A549), while solasodine and its acetylated derivative were largely inactive. This strongly suggests that this compound's specific glycosylation pattern is the key determinant of its broad-spectrum anticancer effects.
This compound vs. Solanigrosides: Spectroscopic analysis of S. nigrum has led to the identification of several novel steroidal saponins named solanigrosides, which are co-isolated with this compound. ijpba.inijpsr.comrjptonline.org In a cytotoxicity screening of six solanigrosides and this compound against four human tumor cell lines (HepG2, NCI-H460, MCF-7, and SF-268), only this compound was found to be significantly cytotoxic, with IC50 values ranging from 0.25 to 4.49 µM. ijpsr.com
This compound vs. Uttrosides: Uttroside A and Uttroside B are other cytotoxic saponins found in S. nigrum. researchgate.net Uttroside B, in particular, has shown remarkable efficacy against liver cancer, exhibiting tenfold higher cytotoxicity against the HepG2 cell line than sorafenib, an FDA-approved drug for liver cancer. qeios.com While both this compound and Uttroside B are potent, their relative efficacy can be cell-line dependent, indicating they may have different optimal targets or mechanisms of action, despite both being steroidal saponins from the same plant.
| Compound | Chemical Class | Cytotoxic Activity Summary | Reference |
|---|---|---|---|
| This compound | Steroidal Saponin (B1150181) | Potent and broad-spectrum cytotoxicity against pancreatic, lung, osteosarcoma, and renal cancer cell lines. researchgate.netaacrjournals.orgnih.gov | researchgate.netijpsr.comresearchgate.net |
| Soladulcoside A | Steroidal Saponin | Largely inactive; showed weak cytotoxicity against A549 lung cancer cells but not pancreatic cancer cells. researchgate.net | researchgate.net |
| Solasodine | Steroidal Alkaloid (Aglycone) | No significant cytotoxicity observed in comparative studies. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| O-acetyl solasodine | Steroidal Alkaloid Derivative | No significant cytotoxicity observed. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Solanigrosides (C-H) | Steroidal Saponins | Found to be non-cytotoxic in a screening against four human tumor cell lines. ijpsr.com | ijpsr.com |
| Uttroside B | Steroidal Saponin | Potent cytotoxicity, especially against liver cancer (HepG2) cells, exceeding that of the standard drug sorafenib. qeios.com | researchgate.netqeios.com |
In Silico and Computational Approaches in Degalactotigonin Research
Microarray Data Analysis and Gene Expression Profiling for Target Identification
A primary computational strategy to identify the molecular targets of Degalactotigonin involves analyzing large-scale gene expression data. hinet.net By comparing the gene expression profiles of cancer cells before and after treatment, researchers can pinpoint genes and pathways modulated by the compound.
In a notable in-silico study focused on Triple-Negative Breast Cancer (TNBC), researchers utilized microarray datasets from the Gene Expression Omnibus (GEO) database to identify key genes affected by this compound. researchgate.net The analysis integrated data from multiple human TNBC studies to enhance the statistical power and reliability of the findings. researchgate.net The GEO2R tool was employed to identify differentially expressed genes between TNBC and non-TNBC tissues based on their log fold change (logFC) values. researchgate.net
Further computational analysis using the Venny 2.1.0 online tool was performed to scrutinize and identify overlapping genes among the different datasets. researchgate.net This cross-validation step yielded a refined list of 64 common up-regulated and 15 common down-regulated genes in TNBC, which were prioritized as potential targets for this compound. researchgate.net
Similarly, in a study on renal cell carcinoma (RCC), RNA sequencing (RNA-seq) was used to analyze 786-O cells treated with this compound. nih.gov This gene expression profiling revealed that the Hippo signaling pathway was significantly altered by the treatment. nih.gov Specifically, the analysis identified the downregulation of the crucial effector YAP and its target genes, alongside the upregulation of genes that negatively regulate YAP. nih.gov
Table 1: Microarray Datasets Used in TNBC In Silico Study researchgate.net
| GEO ID | Platform | Sample Count (TNBC:Non-TNBC) | Author | Year | Country |
|---|---|---|---|---|---|
| GSE65194 | GPL570 [HG-U133_Plus_2] | 17:11 | Dubois T | 2015 | France |
| GSE61724 | GPL6244 [HuGene-1_0-st] | 16:04 | Kelly Kiejda | 2014 | Australia |
| GSE38959 | GPL4133 [Agilent-014850] | 30:13 | Masato Komatsu | 2012 | Japan |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Following the identification of potential target genes, molecular docking simulations are employed to predict the binding affinity and interaction patterns between this compound and the corresponding proteins. nih.gov This computational technique models the interaction between a small molecule (ligand) and a protein at the atomic level, providing insights into the plausibility of a direct interaction. frontiersin.org
In the context of TNBC research, molecular docking was used to evaluate the binding of this compound to the proteins encoded by the commonly up-regulated and down-regulated genes identified through microarray analysis. researchgate.net Protein structures were retrieved from the Protein Data Bank (PDB), and both the ligand (this compound) and the proteins were prepared for simulation using tools within the Schrödinger suite. researchgate.net
The simulations generated a docking score for each ligand-protein pair, which estimates the binding free energy; a more negative score typically indicates a stronger predicted interaction. researchgate.net The results showed that this compound had high docking scores (above -10) with several key proteins implicated in TNBC pathogenesis, such as Polo-like kinase 1 (PLK1) and Anillin (ANLN), suggesting a strong binding affinity. researchgate.net
Table 2: Predicted Docking Scores of this compound with Key TNBC Target Proteins researchgate.net
| Target Protein | PDB ID | Function | Docking Score (kcal/mol) |
|---|---|---|---|
| PLK1 (Polo-like kinase 1) | 2RKU | Cell cycle regulation | -11.57 |
| ANLN (Anillin) | 2Y7B | Actin-binding protein | -10.89 |
| CDC20 (Cell division cycle protein 20) | 4N14 | Cell cycle regulation | -10.87 |
| ASPM (Abnormal spindle-like microcephaly-associated protein) | 3V6B | Spindle pole organization | -10.02 |
Identification of Predicted Binding Modes and Key Active Site Residues
Beyond predicting binding affinity, molecular docking reveals the specific binding mode of this compound within the protein's active site. researchgate.net This includes identifying the key amino acid residues that form hydrogen bonds and other non-covalent interactions with the ligand, which are crucial for stabilizing the complex. researchgate.netpeerj.com
The in-silico study on TNBC used the CASTp server to identify the active site residues of the target proteins. researchgate.net The analysis of the docked complexes showed that this compound forms multiple hydrogen bonds with critical residues in the binding pockets of proteins like PLK1 and ANLN. For instance, the interaction with PLK1, a key regulator of mitosis, was characterized by a high docking score and significant hydrogen bonding, highlighting a potentially strong inhibitory interaction. researchgate.net The detailed view of the docked structure helps to understand how this compound might exert its modulatory effect on the protein's function. researchgate.net
Table 3: Predicted Active Site Residue Interactions of this compound with Target Proteins researchgate.net
| Target Protein | PDB ID | Key Interacting Residues |
|---|---|---|
| PLK1 (Polo-like kinase 1) | 2RKU | GLU 8, LEU 15, GLY 16, GLU 17, GLY 18, ALA 19, TYR 20, GLY 21, GLU 22, VAL 23, ALA 36, LYS 38, VAL 40, ASP 41, MET 42, ARG 44 |
| ANLN (Anillin) | 2Y7B | LYS 143, SER 147, ASP 148, LEU 151, ASP 256, LYS 258, ASN 261, TRP 277, GLY 291, GLY 313, GLN 321, GLU 445, GLU 446, ARG 455, THR 497, ASP 508, LYS 649, ASN 610, LYS 814 |
Computational Strategies for Screening and Identifying Key Modulatory Genes
The identification of key genes modulated by this compound relies on a multi-step computational workflow that integrates data from various sources. researchgate.netnih.gov The process begins with a broad screening of gene expression changes using high-throughput methods like microarrays or RNA-seq. researchgate.netnih.gov
A key strategy is the combined analysis of multiple microarray datasets. researchgate.net This approach helps to overcome the limitations of individual studies and identify a consensus set of differentially expressed genes with higher confidence. researchgate.net Following the identification of a large list of potential genes, computational tools are used to filter and prioritize them. For example, Venn diagrams are used to find genes that are consistently up- or down-regulated across different studies, suggesting they play a fundamental role in the disease pathology and are prime candidates for therapeutic intervention. researchgate.net
These prioritized genes are then carried forward for further in-silico analysis, such as the molecular docking simulations described earlier, to validate them as direct targets of the compound. researchgate.net This systematic computational screening funnel allows researchers to narrow down from thousands of gene expression changes to a manageable number of high-priority targets for subsequent experimental validation. researchgate.netalliedacademies.org
Development of Computational Models for Pharmacological Property Prediction (e.g., Drug-Likeness)
Computational models are crucial for predicting the pharmacological properties of compounds like this compound, including its "drug-likeness". nih.gov Drug-likeness refers to a qualitative assessment of a compound's potential to be an oral drug candidate based on its physicochemical properties and structural features. frontiersin.org
One such computational approach involves the Prediction of Activity Spectra for Substances (PASS) and the use of tools like Molinspiration. peerj.com A study analyzing various steroidal glycoalkaloids from Solanum nigrum, including this compound, used these tools to predict bioactivity scores for different receptor classes and enzymes. peerj.com The bioactivity score indicates the potential for a compound to be active, moderately active, or inactive towards targets like GPCRs, ion channels, kinases, and nuclear receptors. peerj.com
These models often incorporate rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. peerj.com While steroidal glycosides like this compound, due to their large size and number of sugar moieties, may show violations of these rules, these predictive models are valuable for identifying potential liabilities and guiding structural modifications to improve bioavailability and drug-like characteristics. peerj.com
Table 4: Predicted Bioactivity Scores for this compound peerj.com
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | -0.53 | Moderately Active |
| Ion Channel Modulator | -0.58 | Moderately Active |
| Kinase Inhibitor | -0.95 | Moderately Active |
| Nuclear Receptor Ligand | -0.27 | Moderately Active |
| Protease Inhibitor | -0.81 | Moderately Active |
| Enzyme Inhibitor | -0.45 | Moderately Active |
Note: A bioactivity score between 0.0 and -5.0 suggests moderate activity. peerj.com
Interactions and Synergistic Effects of Degalactotigonin
Combinatorial Approaches with Standard Chemotherapeutic Agents in Preclinical Models
The exploration of Degalactotigonin in combination with established chemotherapeutic agents has yielded promising results in preclinical settings, particularly in aggressive cancer models. bibliomed.orgresearchgate.net A key area of investigation has been its use in treating triple-negative breast cancer (TNBC), a subtype known for its limited treatment options. bibliomed.orgjapsonline.com
One significant study focused on the combination of this compound and the standard chemotherapeutic drug Etoposide in the MDA-MB-231 human TNBC cell line. japsonline.combibliomed.org The findings demonstrated that the combination of these two agents had a synergistic impact, leading to a greater loss of cell viability compared to either compound administered alone. japsonline.comjapsonline.com This synergistic effect was also observed in the suppression of metastatic cell migration and invasion, key processes in cancer progression. bibliomed.orgresearchgate.net The study established that the combination of this compound and Etoposide effectively suppresses the growth and metastatic potential of TNBC cells in a preclinical model. japsonline.com
Further research has highlighted the potential for extracts of Solanum nigrum, which contains this compound, to enhance the effects of various chemotherapeutic drugs including doxorubicin (B1662922), cisplatin, and docetaxel. mdpi.comscispace.com This suggests a broad potential for this compound to be used in combinatorial strategies against different types of cancer. For instance, studies on oral cancer cells have shown that this compound can inhibit invasion by targeting key signaling pathways, indicating its utility alongside agents that target cell proliferation. phcog.com Similarly, in osteosarcoma models, this compound has been shown to inhibit tumor growth and metastasis. aacrjournals.orgresearchgate.net
The table below summarizes key findings from preclinical studies on the combination of this compound with standard chemotherapeutic agents.
| Cancer Model | Combination Agent | Key Findings | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (MDA-MB-231) | Etoposide | Demonstrated synergistic impact in suppressing cell viability, migration, and invasion. | japsonline.combibliomed.org |
| Colorectal Carcinoma (DLD-1, HT-29) | Cisplatin, Doxorubicin, Docetaxel, 5-Fluorouracil | Aqueous extract of Solanum nigrum (containing this compound) enhanced the cytotoxic effects of the chemotherapeutic drugs. | scispace.com |
| Osteosarcoma (U2OS/MTX, ZOS cells) | Monotherapy (Preclinical Model) | Inhibited proliferation, suppressed migration and invasion, and decreased tumor volume in xenograft models. | aacrjournals.org |
| Renal Cell Carcinoma | Monotherapy (Preclinical Model) | Suppressed proliferation, invasion, migration, and tumorigenicity in vitro and in vivo. | nih.gov |
Investigations into Synergistic Cytotoxicity and Potentiation of Apoptosis Induction
The synergistic effects of this compound in combination therapies are largely attributed to its ability to enhance cytotoxicity and potentiate apoptosis, or programmed cell death. japsonline.combibliomed.org Apoptosis is a critical mechanism for eliminating cancerous cells, and its evasion is a hallmark of cancer. mdpi.com
In studies combining this compound with Etoposide on MDA-MB-231 TNBC cells, the combination was a more potent inducer of apoptosis than either agent alone. japsonline.comjapsonline.com This was confirmed through multiple analytical methods. DNA fragmentation analysis, a hallmark of late-stage apoptosis, revealed significant DNA laddering in cells treated with the combination, indicating extensive cell death. japsonline.comjapsonline.com Furthermore, staining techniques showed classic apoptotic morphological changes, such as cell contraction and nuclear condensation, were more prominent in the combination treatment group. japsonline.comjapsonline.com
Flow cytometry analysis further elucidated the mechanism, showing a higher percentage of cells in both early and late stages of apoptosis when treated with both this compound and Etoposide. japsonline.comjapsonline.com This potentiation of apoptosis is a key factor in the observed synergistic cytotoxicity. bibliomed.org The combination therapy effectively triggers the cell's self-destruction pathways, leading to a more efficient elimination of cancer cells. japsonline.com
Mechanistically, this compound has been found to induce apoptosis through various signaling pathways. In oral cancer cells, it hinders the TGF-β/ERK/NF-κB signaling pathway, which is involved in suppressing apoptosis. phcog.com In pancreatic cancer cells, it has been shown to inhibit the EGFR signaling pathway, leading to apoptosis and cell cycle arrest. nih.govresearchgate.net In osteosarcoma, this compound induces apoptosis via PARP cleavage and activation of caspase-3. aacrjournals.org When combined with a standard agent like Etoposide, these effects are likely amplified, leading to a more robust apoptotic response.
The table below details the findings related to the potentiation of apoptosis by this compound combinations.
| Cancer Model | Combination Agent | Observed Apoptotic Effects | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (MDA-MB-231) | Etoposide | Significant increase in DNA fragmentation, nuclear condensation, and percentage of apoptotic cells. Arrested cells in early and late apoptotic stages. | japsonline.comjapsonline.com |
| Oral Cancer Cells | Monotherapy | Induces apoptosis by hindering the TGF-β/ERK/NF-κB signaling pathway. | phcog.com |
| Osteosarcoma (U2OS/MTX, ZOS cells) | Monotherapy | Induced PARP cleavage and increased caspase-3 activity, leading to apoptosis. | aacrjournals.org |
| Pancreatic Cancer (PANC1) | Monotherapy | Induced apoptosis via inhibition of EGFR signaling pathways. | nih.govresearchgate.net |
| Renal Cell Carcinoma | Monotherapy | Induced apoptosis in a YAP-dependent manner. | nih.gov |
Putative Interactions with Other Natural Compounds (e.g., Uttroside B) and their Combined Biological Effects
The plant Solanum nigrum is a rich source of various bioactive compounds, including steroidal saponins (B1172615) like this compound and Uttroside B. japsonline.comresearchgate.net There is growing interest in the potential synergistic interactions between these co-occurring natural products. While direct studies on the specific combination of pure this compound and pure Uttroside B are emerging, the known effects of S. nigrum extracts suggest a basis for such synergy. frontiersin.org
The concept of synergy within plant extracts is well-established; the combined action of multiple compounds can lead to a greater therapeutic effect than the sum of the individual components. frontiersin.org For instance, whole-plant extracts of Solanum nigrum have been shown to intensify the effect of doxorubicin in suppressing the growth of HeLa and breast cancer cells. mdpi.com This enhancement is likely due to the complex interplay of its various constituents, including this compound, Uttroside B, and other alkaloids and flavonoids. nih.govresearchgate.net These compounds may act on different cellular targets, creating a multi-pronged attack on cancer cells that is more effective and less prone to resistance.
Further research is needed to isolate and test specific combinations of these natural compounds, such as this compound and Uttroside B, to confirm and quantify their synergistic effects and elucidate the underlying molecular mechanisms of their combined biological activity.
Perspectives and Future Research Directions for Degalactotigonin
Elucidation of Novel Molecular Mechanisms and Undiscovered Signaling Pathways
Initial research has identified several key signaling pathways modulated by Degalactotigonin. In renal cell carcinoma, it has been shown to suppress tumor growth by inactivating Yes-associated protein (YAP) signaling through the Hippo pathway. nih.gov Specifically, this compound facilitates the activation of large tumor suppressor 1/2 (LATS1/2), which in turn phosphorylates YAP, leading to its retention in the cytoplasm and preventing its nuclear translocation. nih.gov
Furthermore, studies in osteosarcoma have revealed that this compound inhibits growth and metastasis by repressing the Hedgehog/Gli1 pathway, mediated by the inactivation of glycogen (B147801) synthase kinase 3β (GSK3β). aacrjournals.orgnih.gov In pancreatic cancer cells, the compound induces apoptosis and cell cycle arrest by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway and its downstream molecules, Akt and ERK. nih.govresearchgate.net It has also been found to target the TGF-β signaling pathway in oral cancer cells, leading to the downregulation of proteins involved in invasion and the upregulation of apoptotic markers. phcog.com
Future research should aim to build upon this foundation by exploring other potential molecular targets. Investigating its effects on other critical cancer-related pathways, such as those involved in angiogenesis, immunotherapy resistance, and metabolic reprogramming, could reveal novel mechanisms of action. Uncovering these undiscovered signaling pathways will provide a more comprehensive understanding of this compound's anti-cancer activity and may identify new therapeutic opportunities.
Exploration of this compound's Therapeutic Potential in Other Disease Models Beyond Cancer
While the primary focus of this compound research has been on its anti-cancer properties, its traditional use in treating various ailments suggests a broader therapeutic potential. researchgate.net The plant from which it is derived, Solanum nigrum, has been used in traditional medicine for its anti-inflammatory, diuretic, and hepatoprotective functions. researchgate.net
Future investigations should explore the efficacy of this compound in models of inflammatory diseases, such as arthritis or inflammatory bowel disease, given its observed effects on inflammatory pathways in cancer. Its potential as an anti-viral or anti-bacterial agent also warrants investigation, considering the traditional uses of its source plant. Exploring its utility in neurodegenerative diseases or metabolic disorders could open up entirely new avenues for its clinical application.
Development of Advanced Delivery Systems for Targeted Efficacy (e.g., Nanoparticle-Based Strategies)
A significant hurdle in the clinical translation of many natural compounds is their suboptimal pharmacokinetic properties. The development of advanced drug delivery systems is crucial for enhancing the targeted efficacy of this compound. Nanoparticle-based strategies, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer promising approaches to improve its solubility, stability, and bioavailability. nih.govresearchgate.net
These nanocarriers can be engineered to specifically target tumor tissues, thereby increasing the local concentration of the drug and minimizing systemic side effects. nih.gov For instance, red blood cell membrane-camouflaged nanoparticles could be utilized to prolong circulation time and improve targeting. nih.gov Future research should focus on formulating this compound into various nanoparticle systems and evaluating their in vitro and in vivo efficacy and safety. nih.gov
Biosynthesis Pathway Engineering and Optimization in Source Plants for Enhanced Production
The large-scale production of this compound is currently limited by its extraction from natural plant sources. frontiersin.org Metabolic engineering of the biosynthetic pathway in the source plant, Solanum nigrum, or in microbial hosts presents a promising strategy for enhancing its production. frontiersin.orgdtu.dk This involves identifying and characterizing the key enzymes involved in the this compound biosynthetic pathway. nih.govmanchester.ac.uk
Techniques such as overexpressing key genes, silencing competing pathways, or introducing precursor-feeding strategies could significantly increase the yield of this compound. frontiersin.org The development of genetically engineered microbial cell factories, such as yeast or bacteria, to produce this compound offers a scalable and sustainable alternative to plant extraction. dtu.dk
Rational Drug Design and Structural Optimization Based on Refined Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is fundamental for its rational drug design and optimization. By identifying the key structural features responsible for its biological activity, medicinal chemists can design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Computational approaches, such as molecular docking and virtual screening, can be employed to predict the binding interactions of this compound with its molecular targets and to guide the design of new derivatives. nih.govresearchgate.net The synthesis and biological evaluation of these new compounds will help to refine the SAR and lead to the development of more effective and safer therapeutic agents.
Application of High-Throughput Omics Technologies (Proteomics, Metabolomics)
The application of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the cellular response to this compound. mdpi.comresearchgate.net RNA sequencing has already been used to identify the Hippo pathway as a key target in renal cell carcinoma. nih.gov
Future studies should utilize proteomics to identify changes in protein expression and post-translational modifications, and metabolomics to analyze alterations in cellular metabolism following this compound treatment. frontiersin.orgnih.gov Integrating these multi-omics datasets can help to construct a comprehensive network of the molecular interactions and pathways affected by the compound, leading to the discovery of novel biomarkers for predicting treatment response and identifying new therapeutic targets. nih.gov
Standardization of Extraction and Purification Protocols for Reproducibility and Scalability
To ensure the quality, consistency, and reproducibility of research findings, as well as to facilitate the eventual clinical development of this compound, the standardization of extraction and purification protocols is essential. Current methods often involve methanol (B129727) extraction followed by separation on silica (B1680970) gel columns. nih.gov
Developing and validating standardized protocols will ensure that the purity and composition of the isolated this compound are consistent across different studies. This will improve the reliability of preclinical data and is a critical step towards the scalable production of a pharmaceutical-grade compound for clinical trials.
Comprehensive Comparative Studies with Synthetic and Other Natural Analogues The therapeutic potential of a natural compound is often illuminated through comparative studies that benchmark its activity against its natural and synthetic analogues. These investigations are crucial for understanding structure-activity relationships (SAR), identifying the specific structural features responsible for biological effects, and guiding the development of future derivatives with enhanced efficacy and selectivity. For this compound, comparisons with other steroidal glycosides isolated from Solanum nigrum and other species, as well as with its aglycone form, have been particularly revealing.
A key study isolated this compound alongside three other steroidal compounds from Solanum nigrum: Solasodine (B1681914), O-acetyl solasodine, and Soladulcoside A. nih.govresearchgate.net When their cytotoxic activities were evaluated against a panel of human cancer cell lines, including pancreatic (PANC1, MIA-PaCa2) and lung (A549, NCI-H1975, NCI-H1299) cancer cells, only this compound exhibited potent and broad-spectrum cytotoxicity. nih.govresearchgate.netscispace.com The other closely related natural analogues showed negligible activity in several of the tested models.
This stark difference in bioactivity underscores the critical role of the compound's structure, particularly the nature of its glycosidic (sugar) chain. The general principle in steroidal saponins (B1172615) is that the glycoside unit is essential for cytotoxic activity, with the type, number, and sequence of monosaccharides significantly influencing potency. mdpi.comjst.go.jpcsic.es
Key Structural and Functional Comparisons:
Influence of Glycosylation: The comparison between this compound and its aglycone (the steroidal core without attached sugars) or analogues like Solasodine, which lacks a glycosidic bond, highlights the necessity of the sugar moiety. Glycosylation is known to modulate crucial pharmacokinetic properties such as solubility and bioavailability. The absence of the sugar chain in Solasodine and its acetylated derivative, O-acetyl solasodine, results in a lack of significant cytotoxicity. nih.gov
Role of the Sugar Moiety: Even among glycosylated saponins, the specific sugar composition is paramount. This compound's potent cytotoxicity is attributed to its unique sugar configuration, which is believed to enhance membrane permeability or target affinity. In contrast, Soladulcoside A, which also possesses a steroidal backbone and a sugar chain but with a different composition (featuring a β-D-xylopyranose chain), shows restricted activity, being cytotoxic to A549 lung cancer cells but inactive in the tested pancreatic cancer models. This suggests that the β-D-galactopyranose core in this compound's sugar chain may be a key determinant of its broad-spectrum bioactivity.
Synthetic Analogues and Derivatives: While research into direct synthetic analogues of this compound is emerging, the broader field of steroidal saponin (B1150181) chemistry provides a roadmap. Chemical synthesis is a powerful tool to expand structural diversity and potentially discover compounds with improved properties. mdpi.com Studies on other saponins have shown that modifications to the sugar chain or the aglycone can lead to derivatives with significantly enhanced cytotoxicity—sometimes by up to 40-fold—and improved selectivity against cancer cells compared to normal cells. mdpi.comdovepress.com For instance, the synthesis of novel derivatives of diosgenin, a common steroidal sapogenin, has yielded analogues with increased anticancer activity, reinforcing that the sugar moiety is crucial for antitumor effects. spandidos-publications.comnih.gov These findings suggest that synthetic modification of this compound's structure is a highly promising direction for developing next-generation anticancer agents. nih.gov
The following data tables summarize the comparative findings discussed:
Table 1: Comparative Cytotoxicity of this compound and Natural Analogues from Solanum nigrum
| Compound | Structure Type | Key Structural Feature | Cytotoxic Activity Profile |
|---|---|---|---|
| This compound | Steroidal Glycoside (Saponin) | Tigogenin (B51453) aglycone + specific trisaccharide chain | Potent and broad cytotoxicity against various cancer cell lines (pancreatic, lung, osteosarcoma). nih.govscispace.com |
| Soladulcoside A | Steroidal Glycoside (Saponin) | Steroidal aglycone + different glycosidic units | Selective cytotoxicity; active against A549 lung cancer cells but negligible activity in tested pancreatic cancer lines. |
| Solasodine | Steroidal Alkaloid (Aglycone) | Steroidal core with no glycosidic linkage | Negligible cytotoxicity in tested models; serves as a precursor for synthetic glycosides. nih.gov |
| O-acetyl solasodine | Acetylated Steroidal Alkaloid | Acetylated derivative of solasodine | No significant cytotoxicity; acetylation further reduces bioactivity. nih.gov |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Biological Activity | Supporting Evidence |
|---|---|---|
| Glycosylation (presence of sugar chain) | Essential for significant cytotoxic activity. | This compound (glycoside) is potent, while Solasodine (aglycone) is not. nih.gov This is a consistent finding for many steroidal saponins. mdpi.comjst.go.jp |
| Type of Sugar Moiety | Dictates the potency and spectrum of activity. | The unique sugar configuration of this compound confers broad cytotoxicity, whereas the different sugar chain on Soladulcoside A results in selective activity. |
| Aglycone Structure | The steroidal core serves as the scaffold for the active molecule. | While essential, the aglycone alone (e.g., tigogenin) often shows very low activity compared to its glycosylated form. mdpi.com |
| Synthetic Modification | Can dramatically enhance potency and selectivity. | Synthetic derivatives of other saponins show that modifying the sugar or aglycone can create analogues with superior anticancer properties. mdpi.comdovepress.com |
Q & A
Q. What are the primary methodologies for identifying and characterizing Degalactotigonin in plant extracts?
this compound is typically isolated from Solanum nigrum L. using chromatographic techniques such as HPLC or LC-MS, followed by structural validation via NMR spectroscopy and mass spectrometry. Purity (>95%) is confirmed using CAS 39941-51-0 as a reference standard . Researchers should cross-validate results with phytochemical databases and replicate extraction protocols to ensure consistency.
Q. What in vitro assays are commonly used to evaluate this compound’s anticancer activity?
Standard assays include:
- Cytotoxicity : MTT or CCK-8 assays to determine IC50 values (e.g., 8 µM in MDA-MB-231 cells after 24 hours) .
- Apoptosis : DNA fragmentation via agarose gel electrophoresis or comet assays to detect single-strand breaks .
- Migration/Invasion : Wound healing or Transwell assays to quantify inhibition of metastatic potential . These methods require triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. How can researchers ensure reproducibility in studying this compound’s bioactivity?
Adopt standardized protocols for cell culture (e.g., MDA-MB-231 or KB cell lines), use authenticated compounds (CAS 39941-51-0), and report detailed experimental conditions (e.g., incubation time, serum concentration). Cross-reference findings with published dose-response curves and include positive controls (e.g., etoposide) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of cancer cell migration and metastasis?
this compound targets TGF-β and Hedgehog/Gli1 signaling pathways, suppressing epithelial-mesenchymal transition (EMT). Key markers include downregulation of BUB1 , PLK1 , and CDC6 (cell cycle genes) and upregulation of NRG1 and PIGR (apoptosis regulators). Mechanistic validation requires RT-PCR, Western blotting, and siRNA-mediated gene silencing .
Q. How does this compound synergize with chemotherapeutic agents like etoposide in triple-negative breast cancer (TNBC)?
Synergy is assessed via combination index (CI) calculations using the Chou-Talalay method. This compound enhances etoposide’s efficacy by inducing mitochondrial apoptosis (e.g., cytochrome c release) and G2/M cell cycle arrest. Researchers should perform isobologram analysis and validate synergism using clonogenic assays .
Q. How can contradictory results in cell viability assays (e.g., pro-survival vs. cytotoxic effects) be resolved?
Contradictions may arise from concentration-dependent biphasic effects or cell-type specificity. Mitigate this by:
Q. What strategies are recommended for transitioning from in vitro to in vivo studies on this compound?
Prioritize pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening in murine models. Use orthotopic xenografts (e.g., MDA-MB-231 implanted in BALB/c nude mice) to evaluate tumor suppression and metastasis inhibition. Include immunohistochemistry to assess pathway modulation (e.g., GSK3β inactivation) .
Methodological Considerations
- Data Analysis : Use software like GraphPad Prism for dose-response modeling and Comet Assay IV for quantifying DNA damage .
- Gene Expression : Normalize RT-PCR data to housekeeping genes (e.g., GAPDH) and apply fold-change thresholds (≥2x) to identify significant regulation .
- Ethical Reporting : Disclose conflicts of interest, raw data availability, and adherence to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
